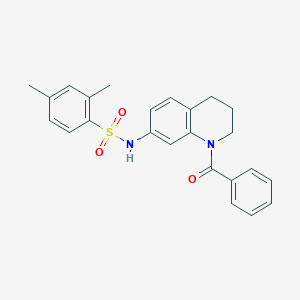
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.15076381 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a tetrahydroquinoline core with a benzoyl group and a sulfonamide moiety. The synthesis typically involves multiple steps:
- Formation of Tetrahydroquinoline Core : Achieved through cyclization reactions involving aniline derivatives and ketones.
- Benzoylation : Introduction of the benzoyl group via Friedel-Crafts acylation.
- Sulfonation : Addition of the sulfonamide moiety to the aromatic ring.
This multi-step synthesis can be optimized for yield and purity using modern techniques such as continuous flow reactors .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects. The mechanisms include:
- Enzyme Inhibition : Compounds similar to this compound have shown potential in inhibiting enzymes involved in cancer progression and inflammation .
- Receptor Modulation : The compound may bind to certain receptors that play critical roles in cellular signaling pathways.
Antitumor Activity
Research indicates that derivatives of tetrahydroquinoline exhibit significant antitumor properties. For example:
- A study showed that certain tetrahydroquinoline derivatives had IC50 values lower than that of Doxorubicin, a commonly used chemotherapeutic agent .
- Specific compounds demonstrated IC50 values ranging from 2.5 µg/mL to 12.5 µg/mL against various cancer cell lines, showcasing their potential as effective antitumor agents.
Antifungal Activity
The compound has also been evaluated for antifungal properties:
- In vitro studies revealed that some analogs exhibited excellent fungicidal activities against pathogens like Valsa mali and Sclerotinia sclerotiorum, with EC50 values significantly lower than those of commercial fungicides .
Case Study 1: Antitumor Efficacy
A series of synthesized compounds based on the tetrahydroquinoline framework were tested for their antitumor efficacy. Notably:
| Compound ID | IC50 (µg/mL) | Comparison Drug | Comparison Drug IC50 (µg/mL) |
|---|---|---|---|
| Compound 32 | 2.5 | Doxorubicin | 37.5 |
| Compound 25 | 3 | Doxorubicin | 37.5 |
| Compound 41 | 5 | Doxorubicin | 37.5 |
These findings suggest that modifications to the tetrahydroquinoline structure can enhance biological activity .
Case Study 2: Fungicidal Properties
In another study focusing on fungicidal activity:
| Compound ID | EC50 (mg/L) | Pathogen |
|---|---|---|
| Compound 5n | 3.44 | Valsa mali |
| Compound 5n | 2.63 | Sclerotinia sclerotiorum |
| Commercial | 29.52 | Sclerotinia sclerotiorum |
The results indicated that the modified compounds significantly outperformed existing fungicides in terms of efficacy against specific fungal pathogens .
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-10-13-23(18(2)15-17)30(28,29)25-21-12-11-19-9-6-14-26(22(19)16-21)24(27)20-7-4-3-5-8-20/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEVEWKGGGBHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














